N,N-Dimethyl-alpha,alpha-diphenylthioacetamide
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Overview
Description
N,N-Dimethyl-2,2-diphenylthioacetamide is an organic compound with the molecular formula C16H17NS and a molecular weight of 255.38 g/mol It is characterized by the presence of a thioamide functional group, which is a sulfur analog of an amide
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2,2-diphenylthioacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-diphenylthioacetic acid with dimethylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the thioamide bond .
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-2,2-diphenylthioacetamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2,2-diphenylthioacetamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
N,N-Dimethyl-2,2-diphenylthioacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioamide-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,2-diphenylthioacetamide involves its interaction with specific molecular targets and pathways. The thioamide group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylthioacetamide: Lacks the diphenyl groups, resulting in different chemical and biological properties.
2,2-Diphenylthioacetamide: Lacks the dimethylamino group, affecting its reactivity and applications.
N,N-Dimethylacetamide: Contains an oxygen atom instead of sulfur, leading to different chemical behavior.
Uniqueness
Its thioamide group allows for specific interactions with biological targets, making it a valuable compound in various fields of research .
Properties
CAS No. |
54191-80-9 |
---|---|
Molecular Formula |
C16H17NS |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
N,N-dimethyl-2,2-diphenylethanethioamide |
InChI |
InChI=1S/C16H17NS/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI Key |
JMUXNFZSTDDNFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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